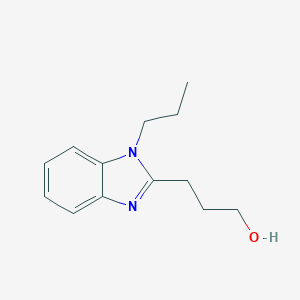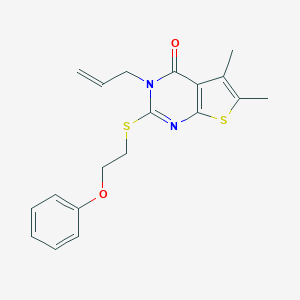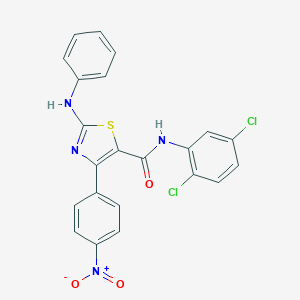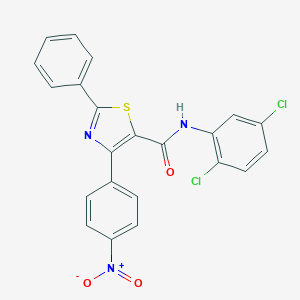
3-(1-Propylbenzimidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Propylbenzimidazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound features a benzimidazole ring substituted with a propyl group at the nitrogen atom and a propanol group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propylbenzimidazol-2-yl)propan-1-ol typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid yields benzimidazole.
-
Alkylation: : The benzimidazole core is then alkylated at the nitrogen atom with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate to form 1-propylbenzimidazole.
-
Hydroxylation: : The final step involves the introduction of the propanol group at the second carbon atom of the benzimidazole ring. This can be achieved through a nucleophilic substitution reaction where 1-propylbenzimidazole is reacted with 3-chloropropanol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Propylbenzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl group, resulting in the formation of 3-(1-Propylbenzimidazol-2-yl)propanal or 3-(1-Propylbenzimidazol-2-yl)propanoic acid depending on the oxidizing agent and conditions used.
-
Reduction: : The compound can be reduced to form 3-(1-Propylbenzimidazol-2-yl)propan-1-amine by replacing the hydroxyl group with an amine group using reducing agents like lithium aluminum hydride.
-
Substitution: : The hydroxyl group can be substituted with other functional groups such as halides, ethers, or esters through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for halogenation, and alkyl halides for etherification.
Major Products
Oxidation: 3-(1-Propylbenzimidazol-2-yl)propanal, 3-(1-Propylbenzimidazol-2-yl)propanoic acid.
Reduction: 3-(1-Propylbenzimidazol-2-yl)propan-1-amine.
Substitution: 3-(1-Propylbenzimidazol-2-yl)propyl chloride, 3-(1-Propylbenzimidazol-2-yl)propyl ether.
Scientific Research Applications
3-(1-Propylbenzimidazol-2-yl)propan-1-ol has several scientific research applications:
-
Medicinal Chemistry: : Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This compound may serve as a lead molecule for the development of new therapeutic agents.
-
Materials Science: : Benzimidazole derivatives are used in the development of corrosion inhibitors, UV stabilizers, and materials for electronic devices due to their stability and electronic properties.
-
Industrial Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules and as a building block for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Propylbenzimidazol-2-yl)propan-1-ol depends on its application:
-
Antimicrobial Activity: : The compound may inhibit microbial growth by interfering with the synthesis of nucleic acids or proteins in microorganisms.
-
Anticancer Activity: : It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
-
Corrosion Inhibition: : The compound can adsorb onto metal surfaces, forming a protective film that prevents corrosion by blocking the interaction between the metal and corrosive agents.
Comparison with Similar Compounds
3-(1-Propylbenzimidazol-2-yl)propan-1-ol can be compared with other benzimidazole derivatives such as:
-
3-(1-Methylbenzimidazol-2-yl)propan-1-ol: : Similar structure but with a methyl group instead of a propyl group, which may affect its solubility and reactivity.
-
3-(1-Ethylbenzimidazol-2-yl)propan-1-ol: : Contains an ethyl group, leading to different steric and electronic effects compared to the propyl derivative.
-
3-(1-Butylbenzimidazol-2-yl)propan-1-ol: : The butyl group increases the hydrophobicity and may influence the compound’s interaction with biological membranes.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
3-(1-propylbenzimidazol-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h3-4,6-7,16H,2,5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEKLCSJJXCRJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381394.png)
![Ethyl 2-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B381395.png)
![3-allyl-2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381396.png)

![ETHYL 4,5-DIMETHYL-2-(2-{[4-OXO-5-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B381401.png)
![ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381402.png)
![4-(4-Tert-butylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381403.png)
![ethyl 5-{[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B381406.png)
![ethyl 2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381407.png)
![N-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B381408.png)

![2-Ethyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381410.png)

![4-(2-Methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381417.png)
